
4-(Chloromethyl)benzonitrile
Overview
Description
4-(Chloromethyl)benzonitrile (C₈H₆ClN) is a chlorinated aromatic nitrile with a benzene core substituted by a chloromethyl (-CH₂Cl) and a nitrile (-CN) group at the para positions. Its crystal structure has been determined to be orthorhombic (space group Pnma), with lattice parameters a = 20.3965(7) Å, b = 7.8164(3) Å, and c = 4.5015(2) Å . The benzene ring adopts a near-regular hexagonal geometry, with the nitrile group deviating minimally (0.020 Å) from the plane. The chloromethyl group exhibits a C-Cl bond length of 1.8199(13) Å, slightly longer than analogs like benzyl chloride due to electronic effects from the nitrile .
Applications: This compound serves as a versatile intermediate in organic synthesis, enabling the production of fluorescent brighteners, dyes, pesticides, and pharmaceuticals such as letrozole .
Preparation Methods
Hydrochlorination of 4-(Hydroxymethyl)benzonitrile
The most well-documented method for synthesizing 4-(chloromethyl)benzonitrile involves the hydrochlorination of 4-(hydroxymethyl)benzonitrile. This approach leverages acidic conditions to replace the hydroxyl group with a chlorine atom, facilitated by a Lewis acid catalyst.
Reaction Mechanism and Conditions
In a representative procedure , a three-necked flask charged with toluene and zinc chloride (34 g, 2 equivalents) is stirred at 40°C under nitrogen. Concentrated hydrochloric acid (37%, 60 mL, 5.64 equivalents) is added, followed by 4-(hydroxymethyl)benzonitrile (30 g, 0.128 mol). The mixture is heated to 65°C for 4 hours, cooled, and washed with aqueous sodium carbonate and water. After solvent removal, hexane is added to precipitate the product, yielding 85% pure this compound .
Key Parameters:
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Catalyst: Zinc chloride enhances electrophilic substitution by polarizing the hydroxyl group.
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Temperature: Elevated temperatures (65°C) accelerate the reaction without promoting side products.
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Solvent: Toluene provides an inert medium for the reaction.
Yield and Purity Optimization
The inclusion of a sodium carbonate wash neutralizes residual HCl, while hexane-induced crystallization improves purity to 98% (HPLC) . Scalability is demonstrated at the 30 g scale, with consistent yields exceeding 80%.
Palladium-Catalyzed Cyanation
A third approach, inferred from the synthesis of 4-trifluoromethylbenzonitrile , involves palladium-catalyzed cyanation of 4-(chloromethyl)chlorobenzene. While untested for the target compound, this method highlights the potential of transition-metal catalysts in introducing nitrile groups.
Reaction Framework
Using potassium ferrocyanide as a cyanating agent and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as a ligand, the general reaction would proceed as:
4[\text{Fe(CN)}6] \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{this compound}
Advantages:
Limitations and Adjustments
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The chloromethyl group may interfere with catalyst activity, requiring tailored ligands or elevated temperatures (160–190°C) .
-
Solvent selection (e.g., NMP or DMF) is critical to maintain reaction stability.
Comparative Analysis of Methods
Industrial Considerations
Environmental Impact
Zinc chloride waste from Method 1 requires neutralization, whereas palladium-based methods generate metal residues needing specialized disposal .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzonitriles.
Oxidation: The compound can be oxidized to form 4-(Chloromethyl)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield 4-(Chloromethyl)benzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical oxidizing agent.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: 4-(Chloromethyl)benzoic acid.
Reduction: 4-(Chloromethyl)benzylamine.
Scientific Research Applications
4-(Chloromethyl)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzonitrile primarily involves its reactivity due to the presence of the chloromethyl and nitrile groups. The chloromethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids .
Comparison with Similar Compounds
Comparison with Structural Analogs
Optical and Electronic Properties
- Nonlinear Optical (NLO) Materials: The dibenzylideneacetone derivative 4-DMDBA exhibits a hyperpolarizability (βHRS) of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to extended π-conjugation. The nitrile group in 4-(chloromethyl)benzonitrile lacks sufficient conjugation for NLO applications .
Crystallographic and Intermolecular Interactions
- Crystal Packing :
this compound forms a 3D network via weak C3–H3⋯N1 interactions (3.510 Å) and C–H⋯π stacking (3.494 Å). Comparatively, benzyl chloride lacks nitrile-mediated π⋯π interactions, resulting in simpler packing motifs .
Data Tables
Table 1: Crystallographic Parameters of this compound and Analogs
Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Reference |
---|---|---|---|---|---|---|
This compound | Pnma | 20.3965 | 7.8164 | 4.5015 | 717.66 | |
Benzyl chloride | P2₁/c | 8.245 | 6.784 | 11.247 | 628.2 |
Table 3: Nonlinear Optical Properties
Compound | βHRS (10⁻³⁰ cm⁴·statvolt⁻¹) | Key Features |
---|---|---|
4-DMDBA (dibenzylideneacetone) | 45 | Extended π-system |
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile | 45 | Oxazole backbone |
This compound | <10 | Limited conjugation |
Biological Activity
4-(Chloromethyl)benzonitrile (CBN), a compound with the chemical formula CHClN, has garnered attention in various fields, including organic synthesis, medicinal chemistry, and materials science. This article delves into the biological activity of CBN, highlighting its synthesis, structural characteristics, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with a chloromethyl group and a nitrile group. The compound crystallizes in the orthorhombic Pnma space group, indicating a well-defined molecular arrangement that contributes to its reactivity and interactions. The bond lengths within the benzene ring are consistent with typical aromatic structures, while the C–Cl bond length is slightly longer than its analogs, which may influence its biological activity .
Synthesis and Derivatives
CBN can be synthesized through various methods, including nucleophilic substitution reactions. For instance, it has been utilized in the synthesis of more complex molecules that exhibit biological activity. Recent studies have shown that derivatives of CBN can disrupt PD-1/PD-L1 binding in cancer cells, indicating potential as an immunotherapeutic agent .
Biological Activity
Anticancer Properties : CBN derivatives have demonstrated efficacy in inhibiting PD-L1 dimerization, which is crucial for immune evasion by tumors. This mechanism suggests that CBN could play a role in cancer immunotherapy by enhancing T-cell responses against tumors .
Toxicity Studies : In vitro studies have reported toxicity in Jurkat cells when exposed to higher concentrations of CBN and its derivatives. This highlights the necessity for careful dosage considerations when evaluating therapeutic applications .
Pharmacological Properties : The lipophilicity of CBN and its derivatives has been assessed, revealing moderate to high lipophilic characteristics that are favorable for drug development. Stability studies indicate that these compounds maintain their integrity in solution over time, which is essential for pharmacological applications .
Case Studies
- PD-1/PD-L1 Binding Disruption : A study focused on the synthesis of CBN derivatives showed significant disruption of PD-1/PD-L1 interactions using NMR spectroscopy. This disruption was associated with enhanced immune responses in preclinical models, suggesting potential use in cancer therapy .
- In Vivo PET Studies : Radiolabeling of CBN derivatives allowed for tracking their distribution in vivo. These studies are crucial for understanding the pharmacokinetics and biodistribution of potential therapeutic agents derived from CBN .
Summary of Research Findings
Study Focus | Findings |
---|---|
Anticancer Activity | Disruption of PD-1/PD-L1 binding; potential for immunotherapy |
Toxicity | Induced toxicity in Jurkat cells at high concentrations |
Pharmacological Properties | Moderate to high lipophilicity; stability maintained in solution |
In Vivo Applications | Successful radiolabeling for PET studies; tracking biodistribution in animal models |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Chloromethyl)benzonitrile, and how are reaction conditions optimized?
- Answer : The primary synthesis involves reacting 4-cyanobenzyl chloride with sodium cyanide (NaCN) in dimethylformamide (DMF) under reflux conditions . Industrial methods optimize catalytic processes for high purity (>98%) by controlling stoichiometry and reaction time. Alternative routes include selective reduction of 4-(bromomethyl)benzonitrile using InCl₃/NaBH₄/MeCN, yielding 68–98% depending on halide reactivity . Safety protocols for handling NaCN and corrosive intermediates are critical .
Q. What key physical and chemical properties define this compound?
- Answer : Key properties include:
- Molecular weight : 151.59 g/mol
- Melting point : Not explicitly reported, but analogs (e.g., 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile) melt at 92.5–94.5°C .
- Reactivity : The chloromethyl group undergoes nucleophilic substitution, while the nitrile group participates in oxidation/reduction (e.g., conversion to carboxylic acids or amines) .
- Hazard class : Class 8 corrosive (UN 3261) .
Q. What safety protocols are essential for handling this compound?
- Answer : Use PPE (gloves, goggles) due to corrosivity and potential skin/eye irritation. Work in a fume hood to avoid inhalation. Spills require neutralization with inert absorbents (e.g., sand). Emergency measures include rinsing exposed areas with water and consulting a toxicologist .
Q. How is this compound characterized using spectroscopic methods?
- Answer :
- ¹H NMR : Chloromethyl protons resonate at δ 4.43 (s, 2H), while aromatic protons appear at δ 7.10–7.63 .
- ¹³C NMR : Nitrile carbon at δ 116.5, chloromethyl carbon at δ 44.7 .
- HRMS : [M+H]+ at m/z 151.02 .
Q. What are the compound’s applications in organic synthesis?
- Answer : It serves as a versatile intermediate for:
- Pharmaceuticals : Synthesis of pyrazole inhibitors (e.g., CYP121A1 antimycobacterial agents) .
- Macrocycles : Building block for sulfur-containing macrocycles via C–H activation .
- Fluorescent brighteners : Used in distyrene derivatives .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity?
- Answer : The orthorhombic Pnma structure reveals a near-planar nitrile group (deviation: 0.02–0.06 Å) and weak C–H⋯π/π⋯π interactions. These features stabilize transition states in substitution reactions. The chloromethyl C–Cl bond (1.8199 Å) is elongated, enhancing electrophilicity .
Q. What methodologies enable selective functionalization of the chloromethyl group?
- Answer :
- Reduction : InCl₃/NaBH₄ selectively reduces halides to methyl groups, preserving nitriles (68–98% yield) .
- Nucleophilic substitution : React with thiourea to form thiols, or with amines (e.g., imidazole) for pyrazole derivatives .
- Radical reactions : Use AIBN initiators for C–C bond formation .
Q. How can contradictions in reduction reaction yields (68% vs. 98%) be resolved?
- Answer : Yield discrepancies arise from:
- Catalyst choice : InCl₃/NaBH₄/MeCN vs. InCl₃/DIBAL-H (85% vs. 74%) .
- Solvent effects : Polar aprotic solvents (DMF) enhance halide reactivity over nitriles.
- Temperature control : Reflux vs. ambient conditions affect side reactions .
Q. What role does the compound play in multi-step reaction cascades?
- Answer : It participates in:
- Tandem reductions : Sequential InCl₃-catalyzed halide reduction and DIBAL-H-mediated nitrile-to-aldehyde conversion .
- Cascade cyclizations : Base-promoted isoindolinone synthesis via chloro-sulfonyl intermediates .
- Electrophilic cyclizations : Intramolecular ICDA pathways for isoxazoline derivatives .
Q. How can reaction conditions be optimized to minimize by-products?
Properties
IUPAC Name |
4-(chloromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLDQJTSMKBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236329 | |
Record name | 4-(Chloromethyl)benzonitrile | |
Source | EPA DSSTox | |
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Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-86-2 | |
Record name | 4-Cyanobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Cyanobenzyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874862 | |
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Record name | 4-(Chloromethyl)benzonitrile | |
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Record name | 4-(Chloromethyl)benzonitrile | |
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Record name | 4-(Chloromethyl)benzonitrile | |
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Record name | 4-(chloromethyl)benzonitrile | |
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Record name | 4-(Chloromethyl)benzonitrile | |
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Retrosynthesis Analysis
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